molecular formula C11H21N3S B5597146 2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione

2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione

Cat. No. B5597146
M. Wt: 227.37 g/mol
InChI Key: IOSBDCUCLGSGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione is a chemical compound that has gained significant attention in the scientific community due to its unique structure and potential applications. This compound is a spirocyclic thione that contains a triazaspirodecane ring system and a tert-butyl group. The synthesis and characterization of this compound have been extensively studied, and its potential applications in scientific research have been explored.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione is not fully understood. However, studies have suggested that this compound may act by inhibiting enzymes involved in various cellular processes, including DNA replication and protein synthesis. It may also interact with cellular membranes and disrupt their function.
Biochemical and Physiological Effects:
2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione has been shown to exhibit significant biochemical and physiological effects. Studies have demonstrated its ability to inhibit the growth of various fungal and bacterial strains, including drug-resistant strains. It has also been shown to possess antitumor activity, with potential applications in cancer treatment. Additionally, this compound has been studied for its potential to chelate metal ions and its catalytic properties in organic synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione is its broad spectrum of biological activity, which makes it a versatile tool for scientific research. Its unique structure and potential applications in various fields make it an attractive compound for further study. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione. These include further studies to elucidate its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, this compound may have applications in the development of new catalysts for organic synthesis. Further studies may also explore its potential as a chelating agent for metal ions. Overall, the unique properties of this compound make it an exciting area of research with significant potential for future discoveries.

Synthesis Methods

The synthesis of 2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione involves the reaction of 2-amino-2-methylpropanol with carbon disulfide, followed by the addition of formaldehyde and sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield the final compound. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit significant biological activity, including antifungal, antibacterial, and antitumor properties. It has also been studied for its potential as a chelating agent and as a catalyst in organic synthesis.

properties

IUPAC Name

2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3S/c1-10(2,3)14-9(15)12-11(13-14)7-5-4-6-8-11/h13H,4-8H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSBDCUCLGSGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=S)NC2(N1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.